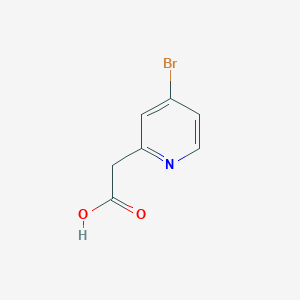

2-(4-Bromopyridin-2-YL)acetic acid

Description

Properties

IUPAC Name |

2-(4-bromopyridin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-5-1-2-9-6(3-5)4-7(10)11/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOOYGKXZYWYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromopyridin-2-yl)acetic Acid: Properties, Synthesis, and Applications

For Research Use Only. Not for human or veterinary use. [1]

Introduction

2-(4-Bromopyridin-2-yl)acetic acid is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a carboxylic acid function and a reactive bromine atom on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules. Pyridine carboxylic acid isomers and their derivatives are considered "privileged" structures in pharmaceutical development, forming the core of numerous approved drugs.[2][3][4] This guide provides a comprehensive overview of the properties, synthesis, safety, and potential applications of 2-(4-Bromopyridin-2-yl)acetic acid for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of 2-(4-Bromopyridin-2-yl)acetic acid are summarized in the table below. While experimentally determined physical properties such as melting and boiling points are not widely published, computational predictions and data from analogous compounds provide useful estimates.

| Property | Value | Source |

| CAS Number | 1211530-21-0 | [1][5][6][7] |

| Molecular Formula | C₇H₆BrNO₂ | [1][5][6][8] |

| Molecular Weight | 216.03 g/mol | [1][5][6][8] |

| IUPAC Name | 2-(4-bromo-2-pyridinyl)acetic acid | [8] |

| SMILES | O=C(O)CC1=NC=CC(Br)=C1 | [5][6] |

| Appearance | White to off-white solid (predicted) | |

| Storage | Sealed in a dry environment, store in a freezer under -20°C. | [5][6] |

Note: Some physical properties are predicted or inferred from related compounds due to a lack of published experimental data.

Synthesis and Purification

The synthesis of 2-(4-Bromopyridin-2-yl)acetic acid can be approached through a multi-step process, typically involving the formation of its ethyl ester precursor, ethyl 2-(4-bromopyridin-2-yl)acetate, followed by hydrolysis.

Diagram of the Synthetic Pathway

Caption: General synthetic route to 2-(4-Bromopyridin-2-yl)acetic acid.

Step 1: Synthesis of Ethyl 2-(4-bromopyridin-2-yl)acetate

A common method for the synthesis of the precursor, ethyl 2-(4-bromopyridin-2-yl)acetate (CAS: 1060814-91-6), involves the deprotonation of 4-bromo-2-methylpyridine followed by carboxylation with diethyl carbonate.[9]

Experimental Protocol:

-

Under a nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine and diethyl carbonate in anhydrous tetrahydrofuran (THF) and cool the solution to -70°C.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF/heptane/ethylbenzene while maintaining the temperature at -70°C.

-

Stir the reaction mixture at -70°C for one hour.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield ethyl 2-(4-bromopyridin-2-yl)acetate.

Step 2: Hydrolysis to 2-(4-Bromopyridin-2-yl)acetic Acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved through either acid- or base-catalyzed hydrolysis.

General Protocol for Base-Catalyzed Hydrolysis:

-

Dissolve ethyl 2-(4-bromopyridin-2-yl)acetate in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of a base, for example, lithium hydroxide or sodium hydroxide.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-Bromopyridin-2-yl)acetic acid.

-

Further purification can be achieved by recrystallization.

Applications in Drug Discovery and Development

Substituted picolinic acids are important scaffolds in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and their role as versatile synthetic intermediates.[3][4] The presence of a bromine atom in 2-(4-Bromopyridin-2-yl)acetic acid allows for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This enables the introduction of a wide range of substituents at the 4-position of the pyridine ring, facilitating the generation of compound libraries for high-throughput screening.

The carboxylic acid moiety can be converted to amides, esters, and other derivatives, which are common functional groups in biologically active molecules. Picolinic acid derivatives have been investigated for a range of therapeutic targets, including enzymes and receptors involved in inflammatory diseases, cancer, and neurological disorders.[2][3][4]

Diagram of Potential Molecular Diversification

Caption: Potential synthetic modifications of 2-(4-Bromopyridin-2-yl)acetic acid.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of 2-(4-Bromopyridin-2-yl)acetic acid.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring and the methylene protons adjacent to the carboxylic acid. The chemical shifts and coupling constants will be characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for the seven carbon atoms, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the carbons of the brominated pyridine ring. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) and/or the protonated molecule ([M+H]⁺) should be observed, showing a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(4-Bromopyridin-2-yl)acetic acid is not widely available. However, based on the safety information for structurally related bromopyridines and carboxylic acids, the following precautions should be taken.[12][13][14]

-

Hazard Statements (Anticipated):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[13] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12][13] Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[13] Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

If swallowed: Rinse mouth and seek immediate medical attention.[12]

-

If on skin: Remove contaminated clothing and wash skin with plenty of soap and water.[12]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.[12]

-

-

References

-

ChemDmart. SAFETY DATA SHEET. [Link]

-

Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

-

PubChem. 2-(4-Bromopyridin-2-YL)acetic acid. [Link]

-

Celestine, M. J., et al. (2015). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. Journal of Coordination Chemistry. [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

Wikipedia. Picolinic acid. [Link]

-

Alajarín, M., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. HETEROCYCLES. [Link]

-

PubChem. 2-(2-Bromopyridin-4-yl)acetic acid. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

-

AbacipharmTech. 2-(4-Bromopyridin-2-yl)acetic acid. [Link]

-

NIST. Acetic acid. [Link]

-

Doc Brown's Chemistry. INFRARED SPECTROSCOPY. [Link]

-

ResearchGate. The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). [Link]

-

Pearson. Wade - Organic Chemistry 9th Edition - Chapter 21. [Link]

-

NIST. Acetic acid, bromo-. [Link]

-

NIST. 4-Bromophenylacetic acid. [Link]

- Google Patents. WO2020026259A1 - Ethyl 2-bromo-4-[2-(3-halopyridin-2-yl)-hydrazinyl].

-

Journal of the Chemical Society C: Organic. Preparation of indolizines from ethyl bromopyruvate and ethyl 2-pyridylacetate. [Link]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 1211530-21-0|2-(4-Bromopyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 7. 2-(4-Bromopyridin-2-yl)acetic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. 2-(4-Bromopyridin-2-YL)acetic acid | C7H6BrNO2 | CID 53403631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 2-(4-broMopyridin-2-yl)acetate | 1060814-91-6 [chemicalbook.com]

- 10. bldpharm.com [bldpharm.com]

- 11. Ethyl 2-(4-broMopyridin-2-yl)acetate(1060814-91-6) 1H NMR [m.chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. chemdmart.com [chemdmart.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-Bromopyridin-2-yl)acetic Acid

Introduction

In the landscape of modern drug discovery and development, heterocyclic compounds serve as foundational scaffolds for a vast array of therapeutic agents. Among these, pyridine derivatives are of paramount importance due to their presence in numerous bioactive molecules and their versatile chemical reactivity. 2-(4-Bromopyridin-2-yl)acetic acid is a key building block, offering multiple reaction sites for molecular elaboration. A thorough understanding of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for successful lead optimization, formulation development, and ultimately, the creation of safe and effective medicines. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its processability and stability.

This guide provides an in-depth analysis of the core physicochemical characteristics of 2-(4-Bromopyridin-2-yl)acetic acid. It is designed for researchers, medicinal chemists, and drug development professionals, offering both foundational data and the detailed experimental methodologies required to validate these properties. The narrative emphasizes the causality behind experimental choices, reflecting a field-proven approach to compound characterization.

Compound Identification and Structure

Correctly identifying a chemical entity is the first step in any scientific investigation. The following table summarizes the key identifiers for 2-(4-Bromopyridin-2-yl)acetic acid.

| Identifier | Value | Source |

| CAS Number | 1211530-21-0 | [1][2][3][4] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1][2][5] |

| Canonical SMILES | C1=C(C=NC(=C1)CC(=O)O)Br | [1] |

| Chemical Structure |  |

Core Physicochemical Properties

The interplay of a molecule's physicochemical properties dictates its behavior in both biological and manufacturing contexts. While specific experimental values for this compound are not widely published, this section outlines the expected characteristics and the significance of each parameter.

Melting Point

The melting point is a fundamental indicator of a compound's purity and lattice energy. For a crystalline solid, a sharp melting range suggests high purity.

-

Expected Properties: As a substituted aromatic carboxylic acid, 2-(4-Bromopyridin-2-yl)acetic acid is expected to be a crystalline solid at room temperature with a relatively high melting point, likely exceeding 100 °C. For comparison, the related compound 4-Bromophenylacetic acid has a melting point of 114-117 °C.

-

Significance: The melting point influences formulation strategies (e.g., hot-melt extrusion), solubility, and purification methods like recrystallization.

Solubility

Solubility, particularly aqueous solubility, is a critical determinant of a drug's bioavailability.

-

Expected Properties: The molecule possesses both a lipophilic bromopyridine ring and a hydrophilic carboxylic acid group. Its solubility is expected to be highly pH-dependent. In acidic media (pH below the pKa of the carboxyl group), it will be poorly soluble. In neutral and alkaline media, deprotonation of the carboxylic acid will form a carboxylate salt, significantly increasing aqueous solubility. It is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.

-

Significance: Poor aqueous solubility is a major hurdle in drug development. Determining the pH-solubility profile is essential for designing oral dosage forms and intravenous formulations.

Acidity and Basicity (pKa)

The acid dissociation constant (pKa) quantifies the strength of an acid or base. This compound is amphoteric, meaning it has both an acidic and a basic functional group.

-

Expected Properties:

-

Acidic pKa: The carboxylic acid group (-COOH) is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids.

-

Basic pKa: The pyridine nitrogen is a weak base. Its pKa (referring to the pKa of its conjugate acid, the pyridinium ion) is expected to be in the range of 2-4. The electron-withdrawing effect of the bromine atom would likely lower this value compared to unsubstituted pyridine.

-

-

Significance: The pKa values determine the ionization state of the molecule at a given pH. This impacts solubility, lipophilicity (LogD), membrane permeability, and receptor binding.

Caption: Figure 1. Ionization states of the compound across a pH range.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one.

-

Partition Coefficient (LogP): This refers to the partition of the neutral form of the molecule between octanol and water. A positive LogP value indicates a preference for the oily phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic)[6].

-

Distribution Coefficient (LogD): This is the effective lipophilicity at a given pH, accounting for all ionic species. For an amphoteric compound like this, LogD will be maximal at its isoelectric point and decrease as the molecule becomes more charged at very low or high pH.

-

Significance: Lipophilicity is a key component of the "rule of five" for drug-likeness. It heavily influences cell membrane permeability, plasma protein binding, and metabolic clearance. The LogD at physiological pH (7.4) is particularly crucial for predicting in vivo behavior[7][8][9].

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural confirmation and purity assessment.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the two protons of the methylene (-CH₂-) group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven unique carbon signals: five for the pyridine ring (two of which are quaternary) and one each for the methylene (-CH₂-) and carboxyl (-COOH) carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp, strong peak for the C=O (carbonyl) stretch (around 1700 cm⁻¹), and several peaks in the 1400-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the aromatic ring[10][11].

-

MS (Mass Spectrometry): Mass spectrometry provides the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion peak will appear as a characteristic doublet (M and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound. For this molecule, the peaks would be at m/z 215 and 217.

Stability and Storage

The chemical stability of a drug intermediate is vital for ensuring consistent quality and preventing the formation of impurities during storage and manufacturing.

-

Recommended Storage: Commercial suppliers recommend storing the compound sealed in a dry atmosphere in a freezer under -20°C[1].

-

Scientific Rationale:

-

Low Temperature (-20°C): Slows down potential degradation reactions, such as decarboxylation, which can be accelerated by heat.

-

Dry Atmosphere: Prevents hydrolysis. Although the compound itself is not highly susceptible, this is good practice for any reactive intermediate.

-

Sealed Container: Protects from atmospheric moisture and oxygen, which could participate in oxidative degradation pathways, especially if trace metal catalysts are present.

-

-

Stability Studies: Formal stability testing, following ICH guidelines, would involve subjecting the compound to accelerated (e.g., 40°C/75% RH) and long-term (e.g., 25°C/60% RH) conditions to evaluate its degradation profile over time[12][13][14][15][16].

Experimental Methodologies

The following protocols are standardized, robust methods for determining the key physicochemical properties discussed. They are presented as self-validating systems, incorporating controls and checks to ensure data integrity.

Caption: Figure 2. General workflow for physicochemical characterization.

Protocol: Determination of Melting Point

This method uses a standard capillary melting point apparatus.

-

Sample Preparation: Finely grind a small amount (2-3 mg) of the crystalline compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Rapid Scan (Optional): Perform a quick heating run (10-20 °C/min) to find an approximate melting range.

-

Accurate Determination: Use a fresh sample. Heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). The melting point is reported as this range.

-

Expert Insight: A slow heating rate near the melting point is crucial for thermal equilibrium, ensuring an accurate reading. A narrow range (<2 °C) is indicative of high purity.

Protocol: Determination of pKa by UV-Metric Titration

This method leverages the change in the compound's UV absorbance spectrum as its ionization state changes with pH[7][9].

-

Stock Solution: Prepare a 1 mM stock solution of the compound in methanol or DMSO.

-

Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: In a 96-well UV-transparent plate, add a small aliquot of the stock solution to each well, followed by the different pH buffers to achieve a final compound concentration of ~50 µM.

-

pH Measurement: Accurately measure the final pH in each well or a parallel set of wells.

-

UV-Vis Spectroscopy: Scan the absorbance of each well from ~220 nm to 400 nm using a plate-reading spectrophotometer.

-

Data Analysis: Plot absorbance at a specific wavelength (where the largest change is observed) versus pH. Fit the data to the Henderson-Hasselbalch equation to calculate the pKa value(s).

-

Expert Insight: This method is highly efficient and requires minimal sample. The choice of wavelength for analysis is critical; it should be a point of maximum difference between the ionized and unionized species to maximize sensitivity.

Protocol: Determination of LogD₇.₄ (Shake-Flask Method)

This is the gold standard "shake-flask" method, adapted for modern drug discovery workflows[7][8][9].

Caption: Figure 3. Step-by-step workflow for LogD determination.

-

Solvent Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.

-

Sample Addition: Add a small volume of a concentrated stock solution of the compound (e.g., 10 mM in DMSO) to a vial containing a known volume of pre-saturated PBS and pre-saturated n-octanol (e.g., 1 mL of each). The final organic solvent from the stock should be <1%.

-

Equilibration: Cap the vial and shake vigorously on a mechanical shaker for 1-2 hours at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the two layers.

-

Sampling and Analysis: Carefully remove an aliquot from each layer. Dilute as necessary and analyze the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: The LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous (PBS) phase.

-

Expert Insight: Pre-saturation of solvents is a critical step to ensure thermodynamic accuracy. Using HPLC for quantification provides specificity and separates the parent compound from any potential impurities or degradants, making the measurement highly reliable.

Conclusion

2-(4-Bromopyridin-2-yl)acetic acid is a valuable chemical intermediate whose utility in drug development is intrinsically linked to its physicochemical properties. This guide has established its structural identity and detailed the critical parameters—melting point, solubility, pKa, and lipophilicity—that dictate its behavior. While definitive experimental data for some properties require specific laboratory determination, the provided theoretical framework and detailed, robust protocols offer a clear path for researchers to generate this crucial information. By applying these methodologies, scientists can ensure data integrity, make informed decisions in the design of new chemical entities, and accelerate the journey from a chemical building block to a potential therapeutic candidate.

References

-

Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(6), 461-469. Available at: [Link]

-

AbacipharmTech. (n.d.). 2-(4-Bromopyridin-2-yl)acetic acid. Available at: [Link]

-

Bentham Science Publishers. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Available at: [Link]

-

Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Available at: [Link]

-

Ingenta Connect. (2016). Determining Partition Coefficient (Log P), Distribution Coefficie.... Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available at: [Link]

-

PubChem. (n.d.). 2-(4-Bromopyridin-2-YL)acetic acid. Available at: [Link]

-

GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Available at: [Link]

-

PubMed. (1993). Electrochemical determination of partition coefficients of drugs. Available at: [Link]

-

The Efficient Scientist. (2021). What is a Partition Coefficient? [Video]. YouTube. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Available at: [Link]

-

Pharmapproach. (2012). Stability Testing of Pharmaceutical Products. Available at: [Link]

-

Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products. Available at: [Link]

-

ICH. (n.d.). Quality Guidelines. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

The Royal Society of Chemistry. (2018). Supporting information. Available at: [Link]

-

Smith, J. D., et al. (2013). Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. Available at: [Link]

-

PubChemLite. (n.d.). Ethyl 2-(4-bromopyridin-2-yl)acetate (C9H10BrNO2). Available at: [Link]

-

PubChem. (n.d.). 2-(2-Bromopyridin-4-yl)acetic acid. Available at: [Link]

-

NIST. (n.d.). Acetic acid. In NIST Chemistry WebBook. Available at: [Link]

-

Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3026. Available at: [Link]

-

ResearchGate. (n.d.). The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). Available at: [Link]

-

PubChem. (n.d.). 2-Bromophenylacetic acid. Available at: [Link]

-

NIST. (n.d.). Acetic acid, bromo-. In NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). 4-Bromophenylacetic acid. In NIST Chemistry WebBook. Available at: [Link]

-

Sunway Pharm Ltd. (n.d.). (4-Bromo-pyridin-2-yl)-acetic acid ethyl ester. Available at: [Link]

-

Halket, J. M., & Zaikin, V. G. (2004). Review: Derivatization in mass spectrometry 2. Acylation. European Journal of Mass Spectrometry, 10(4), 421-434. Available at: [Link]

Sources

- 1. 1211530-21-0|2-(4-Bromopyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. echemi.com [echemi.com]

- 4. 2-(4-Bromopyridin-2-yl)acetic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. 2-(4-Bromopyridin-2-YL)acetic acid | C7H6BrNO2 | CID 53403631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Bentham Science [eurekaselect.com]

- 9. Determining Partition Coefficient (Log P), Distribution Coefficie...: Ingenta Connect [ingentaconnect.com]

- 10. Acetic acid [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. humiditycontrol.com [humiditycontrol.com]

- 13. gmpsop.com [gmpsop.com]

- 14. japsonline.com [japsonline.com]

- 15. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]

- 16. ICH Official web site : ICH [ich.org]

An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-Bromopyridin-2-yl)acetic acid: Solubility and pKa Determination

Introduction to 2-(4-Bromopyridin-2-yl)acetic acid

2-(4-Bromopyridin-2-yl)acetic acid is a substituted pyridinylacetic acid derivative. The presence of the pyridine ring, a carboxylic acid group, and a bromine atom imparts a unique combination of chemical properties. The pyridine nitrogen introduces basicity, while the carboxylic acid moiety is acidic. This amphoteric nature, combined with the influence of the electron-withdrawing bromine substituent, suggests that the compound's ionization state, and consequently its solubility and permeability, will be highly dependent on pH.[1][2]

A precise determination of its solubility and pKa values is therefore a prerequisite for any meaningful biological or pharmaceutical investigation.

Aqueous Solubility Determination

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability.[3][4] For a compound like 2-(4-Bromopyridin-2-yl)acetic acid, solubility is expected to be pH-dependent. The established and regulatory-accepted method for determining water solubility is the shake-flask method, as detailed in the OECD Guideline 105.[5][6][7][8]

Principle of the Shake-Flask Method (OECD 105)

This method determines the saturation mass concentration of a substance in water at a given temperature. It involves agitating an excess of the solid compound in water until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Detailed Experimental Protocol

Objective: To determine the thermodynamic equilibrium solubility of 2-(4-Bromopyridin-2-yl)acetic acid in aqueous media at a controlled temperature (e.g., 25°C or 37°C).

Materials:

-

2-(4-Bromopyridin-2-yl)acetic acid (purity >99%)

-

Purified water (e.g., Milli-Q or equivalent)

-

pH buffers (e.g., phosphate, citrate) covering a physiologically relevant range (e.g., pH 2, 5, 7.4, 9)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Prepare a series of buffered aqueous solutions at the desired pH values.

-

Addition of Compound: Add an excess amount of solid 2-(4-Bromopyridin-2-yl)acetic acid to each buffered solution in separate, sealed vials. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the time required to achieve equilibrium.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC method.

-

pH Measurement: Measure the pH of the remaining supernatant to confirm the equilibrium pH.

Data Presentation and Interpretation

The solubility data should be presented in a clear, tabular format.

| pH of Buffer | Equilibrium pH | Solubility (µg/mL) | Solubility (mM) |

| 2.0 | 2.1 | (Experimental Value) | (Calculated Value) |

| 5.0 | 5.0 | (Experimental Value) | (Calculated Value) |

| 7.4 | 7.3 | (Experimental Value) | (Calculated Value) |

| 9.0 | 8.9 | (Experimental Value) | (Calculated Value) |

The solubility of an ionizable compound is influenced by its pKa. For a compound with both acidic and basic functionalities, the solubility profile will typically show a minimum at its isoelectric point and increase at pH values above and below this point.

Experimental Workflow Diagram

Caption: pH-dependent ionization states of the compound.

Conclusion

A comprehensive understanding of the solubility and pKa of 2-(4-Bromopyridin-2-yl)acetic acid is fundamental for its development as a potential therapeutic agent or research tool. The experimental protocols detailed in this guide, based on internationally recognized OECD guidelines, provide a robust framework for obtaining reliable and reproducible data. These physicochemical parameters are not merely data points but are essential for building predictive models of a compound's in vivo behavior, ultimately guiding rational drug design and formulation strategies.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Analytice. (2021, February 7). OECD n°112: Dissociation constant in water. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

- OECD. (1995). Test No.

-

OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

Regulations.gov. (n.d.). OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water AUTHORS. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 112 - Dissociation Constants in Water. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

-

International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

ResearchGate. (2025, November 14). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

NIH. (2013, August 8). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

LCGC. (n.d.). Determination of pKa Values by Liquid Chromatography. Retrieved from [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromopyridin-2-YL)acetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile | Request PDF. Retrieved from [Link]

-

Journal of Al-Nahrain University. (2025, January 3). Effect of atomic Charge on pka 's of Substituted pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... | Download Scientific Diagram. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. rheolution.com [rheolution.com]

- 4. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 5. filab.fr [filab.fr]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

A Technical Guide to the Spectroscopic Characterization of 2-(4-Bromopyridin-2-YL)acetic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(4-Bromopyridin-2-yl)acetic acid (CAS No. 1211530-21-0) is a substituted pyridine derivative of interest in medicinal chemistry and drug development.[1][2] As with any compound intended for high-value applications, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals, offering not only the expected data but also the underlying scientific rationale for data interpretation and the detailed protocols for its acquisition. The methodologies described herein are designed to form a self-validating system for the comprehensive characterization of this and structurally related molecules.

Molecular Structure and Expected Spectroscopic Summary

Molecular Formula: C₇H₆BrNO₂[1] Molecular Weight: 216.03 g/mol [1] Structure:

Figure 1. Chemical Structure of 2-(4-Bromopyridin-2-yl)acetic acid.

| Technique | Data Type | Expected Key Features |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (~7.5-8.5 ppm), Methylene protons (~3.8 ppm), Carboxylic acid proton (>10 ppm, broad) |

| ¹³C NMR | Chemical Shift (δ) | Carboxyl carbon (~170-175 ppm), Aromatic carbons (~120-160 ppm), Methylene carbon (~40-45 ppm) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Broad O-H stretch (~2500-3300), Sharp C=O stretch (~1710), C=N and C=C stretches (~1400-1600) |

| Mass Spectrometry | Mass-to-Charge (m/z) | Molecular ion [M+H]⁺ at ~216/218 (due to Br isotopes), key fragmentation patterns |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(4-Bromopyridin-2-yl)acetic acid, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Data and Interpretation

Note: The following data is predicted using advanced computational algorithms (e.g., ChemDraw®, ACD/Labs) as experimental spectra are not publicly available. Predictions are based on established substituent effects in pyridine systems.[3][4]

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | ~8.45 | Doublet (d) | 1H | J = ~5.2 Hz |

| H-5 | ~7.40 | Doublet of Doublets (dd) | 1H | J = ~5.2, ~1.5 Hz |

| H-3 | ~7.60 | Doublet (d) | 1H | J = ~1.5 Hz |

| -CH₂- | ~3.85 | Singlet (s) | 2H | N/A |

| -COOH | >10 | Broad Singlet (br s) | 1H | N/A |

Expertise & Causality:

-

Pyridine Ring Protons (H-3, H-5, H-6): The chemical shifts of protons on a pyridine ring are highly influenced by the ring nitrogen, which is electron-withdrawing and deshields adjacent protons.[4]

-

H-6: This proton is ortho to the nitrogen, resulting in the most downfield shift (~8.45 ppm). It appears as a doublet due to coupling with H-5.

-

H-3 & H-5: The bromine atom at C-4 is electron-withdrawing, further influencing the electronic environment. H-3 is expected to appear as a narrow doublet (or singlet-like) due to small meta-coupling to H-5. H-5 will be a doublet of doublets, coupling to both H-6 (ortho-coupling, ~5.2 Hz) and H-3 (meta-coupling, ~1.5 Hz).

-

-

Methylene Protons (-CH₂-): These protons are adjacent to both the electron-withdrawing pyridine ring and the carboxylic acid group, placing their predicted chemical shift around 3.85 ppm. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with.

-

Carboxylic Acid Proton (-COOH): This proton is acidic and typically appears as a broad singlet far downfield (>10 ppm).[5] Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding, and the signal will disappear upon addition of D₂O.

Predicted ¹³C NMR Data and Interpretation

| Assignment | Predicted δ (ppm) |

| -C OOH | ~171.5 |

| C -2 | ~158.0 |

| C -6 | ~150.2 |

| C -4 | ~144.5 |

| C -5 | ~127.8 |

| C -3 | ~123.0 |

| -C H₂- | ~42.5 |

Expertise & Causality:

-

Carbonyl Carbon (-COOH): The carbonyl carbon of a carboxylic acid is characteristically found in the 170-185 ppm range.[5]

-

Pyridine Ring Carbons:

-

C-2, C-4, C-6: Carbons directly influenced by the electronegative nitrogen (C-2, C-6) or the bromine atom (C-4) are significantly deshielded and appear further downfield.[6] C-2, being attached to the acetic acid moiety and adjacent to the nitrogen, is expected to be the most downfield of the ring carbons. C-4, directly bonded to bromine, will also be significantly downfield.

-

C-3, C-5: These carbons are less affected by the heteroatom and substituent, thus appearing at relatively higher fields (lower ppm).

-

-

Methylene Carbon (-CH₂-): This aliphatic carbon is situated between two electron-withdrawing groups, leading to a predicted shift around 42.5 ppm.

NMR Experimental Protocol

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-(4-Bromopyridin-2-yl)acetic acid for ¹H NMR (or 20-50 mg for ¹³C NMR).[7]

-

Transfer the solid to a clean, dry vial.

-

Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.[8]

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[9]

-

Cap the NMR tube securely.

-

-

Spectrometer Setup & Acquisition:

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for narrow, symmetrical solvent peaks.[10]

-

For ¹H NMR , acquire data with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Use a relaxation delay of at least 1-2 seconds.

-

For ¹³C NMR , use proton broadband decoupling. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) will be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[10]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like TMS.

-

Integrate the peaks in the ¹H spectrum.

-

Diagram 1. Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3300 - 2500 | Broad, Strong | O-H Stretch (H-bonded) | Carboxylic Acid |

| ~3050 | Medium-Weak | C-H Stretch | Aromatic |

| ~2950 | Medium-Weak | C-H Stretch | Aliphatic (-CH₂-) |

| 1725 - 1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1600, ~1570 | Medium | C=C / C=N Stretch | Pyridine Ring |

| ~1420, ~920 | Medium, Broad | O-H Bend (in-plane/out-of-plane) | Carboxylic Acid |

| ~1300 | Medium | C-O Stretch | Carboxylic Acid |

| ~820 | Strong | C-H Bend (out-of-plane) | Substituted Pyridine |

| ~750 | Medium | C-Br Stretch | Bromo-substituent |

Expertise & Causality:

-

Carboxylic Acid Group: The most definitive features of a carboxylic acid are the extremely broad O-H stretching band from 2500-3300 cm⁻¹ and the intense, sharp carbonyl (C=O) stretching peak around 1710 cm⁻¹.[11][12] The broadness of the O-H band is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[2] The C-O stretch and O-H bends provide secondary confirmation.

-

Pyridine Ring: The aromatic C=C and C=N stretching vibrations appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretches are typically observed just above 3000 cm⁻¹.

-

Aliphatic and Bromo Groups: The methylene (-CH₂-) C-H stretches will be visible just below 3000 cm⁻¹. The C-Br stretch appears at lower frequencies, typically below 800 cm⁻¹.

IR Experimental Protocol (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for acquiring IR spectra of solid samples.[13]

-

Sample Preparation:

-

Gently grind ~100 mg of spectroscopic grade Potassium Bromide (KBr) in an agate mortar to a fine powder. KBr is hygroscopic, so this should be done in a low-humidity environment.[14]

-

Add 1-2 mg of the 2-(4-Bromopyridin-2-yl)acetic acid sample to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.[15]

-

-

Pellet Formation:

-

Transfer a small amount of the mixture into a pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum using an empty sample holder or a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Diagram 2. Workflow for IR spectroscopy using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it minimizes fragmentation and typically shows the protonated molecular ion.

Expected Mass Spectrum Data and Interpretation

-

Ionization Mode: Positive Ion Electrospray (ESI+)

-

Expected Molecular Ion ([M+H]⁺): A characteristic doublet at m/z 215.97 and 217.97 .

-

Causality: This distinctive doublet pattern is the hallmark of a monobrominated compound. It arises from the natural isotopic abundance of bromine, which consists of approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br. The two peaks, separated by 2 m/z units, will have nearly equal intensity (a 1:1 ratio). This observation is a primary and crucial piece of evidence for confirming the presence of a single bromine atom.

-

-

Potential Fragment Ions: While ESI is a soft technique, some in-source fragmentation can occur. Key expected fragments would arise from the loss of common neutral molecules:

-

Loss of H₂O (m/z 197.96 / 199.96): Dehydration of the carboxylic acid.

-

Loss of COOH radical (m/z 170.98 / 172.98): Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Loss of HCN (from pyridine ring): A characteristic fragmentation of pyridine-containing compounds, although less common under soft ionization.

-

Mass Spectrometry Experimental Protocol (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water. The solvent should be compatible with ESI.

-

-

Infusion and Ionization:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

-

Use a heated nebulizing gas (e.g., nitrogen) to assist in desolvation.

-

-

Mass Analysis:

-

Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight) in positive ion mode.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive analytical package for the structural elucidation and identity confirmation of 2-(4-Bromopyridin-2-yl)acetic acid. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the carboxylic acid. Mass spectrometry provides the exact molecular weight and confirms the presence of the bromine atom through its characteristic isotopic pattern. By following the detailed protocols and understanding the causal relationships behind the spectral data, researchers can confidently verify the structure and purity of this important chemical entity.

References

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, O. Y., & Chan, T. Y. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry, 36(3), 189-201. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromopyridin-2-YL)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Wikipedia. (2024). Electrospray ionization. Retrieved from [Link]

-

Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Santos, L. S. (Ed.). (2010). Reactive Intermediates: MS Investigations in Solution. Wiley-VCH. Retrieved from [Link]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

- Brown, T. L., LeMay, H. E., Bursten, B. E., Murphy, C. J., Woodward, P. M., & Stoltzfus, M. E. (2018). Chemistry: The Central Science. Pearson. (General chemistry textbook reference for isotopic abundance).

-

M. L. M. G. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9036-9046. Retrieved from [Link]

-

University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Purification, Structural Characterization, and Immunomodulatory Activities of a Glucan from Morchella sextelata. Foods, 11(1), 105. Retrieved from [Link]

-

Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–337. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. FTIR TALK LETTER Vol. 14. Retrieved from [Link]

-

Kleinpeter, E., & Wüst, M. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 772–775. Retrieved from [Link]

-

Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research, 8(2), 1-8. Retrieved from [Link]

-

Bak, D. A. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14–19. Retrieved from [Link]

-

Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Retrieved from [Link]

-

AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

-

Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Retrieved from [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]

-

JASCO. (2020). Principles of infrared spectroscopy (5) Various measurement methods in FTIR spectroscopy - Transmission methods. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

Sources

- 1. 2-(4-Bromopyridin-2-YL)acetic acid | C7H6BrNO2 | CID 53403631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1211530-21-0|2-(4-Bromopyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. support.revvitysignals.com [support.revvitysignals.com]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Sapphire Bioscience [sapphirebioscience.com]

- 10. ChemNMR - Putting ChemNMR to the Test [upstream.ch]

- 11. Visualizer loader [nmrdb.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. CASPRE [caspre.ca]

- 14. Simulate and predict NMR spectra [nmrdb.org]

- 15. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 2-(4-Bromopyridin-2-yl)acetic Acid: A Case Study in Crystallographic Analysis

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical frameworks required for the structural determination of 2-(4-Bromopyridin-2-yl)acetic acid. While a definitive crystal structure for this specific compound is not yet publicly available, this document serves as a procedural blueprint for researchers and drug development professionals. We will detail the synthesis, purification, and characterization of the title compound, followed by a robust protocol for single-crystal X-ray diffraction. To provide a tangible analytical context, we will draw parallels with the known crystal structure of the analogous compound, 2-(2-Bromophenyl)acetic acid. This guide is designed to be a practical resource, elucidating the causal relationships behind experimental choices and underscoring the principles of scientific integrity in structural analysis.

Introduction

2-(4-Bromopyridin-2-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of a pyridine ring, a carboxylic acid moiety, and a bromine atom imparts a unique combination of chemical functionalities, making it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. The pyridine nitrogen can act as a hydrogen bond acceptor and a coordination site for metal ions, while the carboxylic acid group is a classic hydrogen bond donor and can be readily converted to other functional groups. The bromine atom introduces the potential for halogen bonding and serves as a handle for further synthetic transformations.

A definitive understanding of the three-dimensional arrangement of molecules in the solid state, as provided by single-crystal X-ray diffraction, is paramount for predicting and modulating the physicochemical properties of a compound. These properties, including solubility, dissolution rate, stability, and bioavailability, are critically dependent on the crystalline form. This guide will therefore outline the essential steps to determine the crystal structure of 2-(4-Bromopyridin-2-yl)acetic acid, providing researchers with a roadmap for its comprehensive solid-state characterization.

Synthesis and Characterization

The synthesis of 2-(4-Bromopyridin-2-yl)acetic acid can be achieved through a two-step process, commencing with the synthesis of its ethyl ester precursor, followed by hydrolysis.

Synthesis of Ethyl 2-(4-Bromopyridin-2-yl)acetate

The synthesis of the ethyl ester involves the carbanion-mediated reaction of 4-bromo-2-methylpyridine with diethyl carbonate.[1]

Experimental Protocol:

-

Under an inert nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine (1.0 eq) and diethyl carbonate (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the reaction mixture to -70°C.

-

Slowly add a solution of lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 1.5 eq) to the cooled mixture.

-

Stir the reaction at -70°C for 1 hour.

-

Add a second portion of LDA solution (1.5 eq) and continue stirring at -70°C for an additional hour.

-

Quench the reaction by the addition of water.

-

Extract the product with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield ethyl 2-(4-bromopyridin-2-yl)acetate.

Hydrolysis to 2-(4-Bromopyridin-2-yl)acetic Acid

The final step is the hydrolysis of the ester to the corresponding carboxylic acid.

Experimental Protocol:

-

Dissolve ethyl 2-(4-bromopyridin-2-yl)acetate in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or lithium hydroxide.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Characterization

The identity and purity of the synthesized 2-(4-Bromopyridin-2-yl)acetic acid should be confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by identifying the chemical environment and connectivity of all hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, notably the broad O-H stretch of the carboxylic acid and the C=O stretch.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

Crystallization and X-ray Diffraction

The cornerstone of this guide is the determination of the single-crystal X-ray structure. This process begins with the growth of high-quality single crystals.

Crystal Growth Strategies

The selection of an appropriate crystallization technique is crucial. Common methods include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and often requires screening a variety of solvents with different polarities.

X-ray Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray diffraction analysis.

Experimental Workflow:

Caption: Experimental workflow for crystal structure determination.

The collected diffraction data is then processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Hypothetical Crystal Structure Analysis: A Comparative Approach

In the absence of experimental data for 2-(4-Bromopyridin-2-yl)acetic acid, we can predict some of its likely structural features by examining the crystal structure of a closely related molecule, 2-(2-Bromophenyl)acetic acid.[2]

Key Structural Features of 2-(2-Bromophenyl)acetic Acid

The crystal structure of 2-(2-Bromophenyl)acetic acid reveals several important characteristics that are likely to be mirrored in the structure of our target compound.

-

Hydrogen Bonding: Molecules of 2-(2-Bromophenyl)acetic acid form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups.[2] This is a very common and stable motif for carboxylic acids in the solid state.

-

Molecular Conformation: The carboxyl group is significantly twisted out of the plane of the benzene ring.[2] This conformation is likely influenced by steric hindrance from the ortho-bromo substituent.

-

Weak Intermolecular Interactions: The crystal packing is further stabilized by weak C-H···O interactions.[2]

Predicted Structural Features of 2-(4-Bromopyridin-2-yl)acetic Acid

Based on the structure of its phenyl analog, we can hypothesize the following for the crystal structure of 2-(4-Bromopyridin-2-yl)acetic acid:

-

Hydrogen-Bonded Dimers: It is highly probable that the molecules will form dimers via O-H···O hydrogen bonds between the carboxylic acid groups.

-

Role of the Pyridine Nitrogen: The pyridine nitrogen atom can act as a hydrogen bond acceptor, potentially leading to the formation of more complex hydrogen-bonded networks, such as chains or sheets, involving C-H···N interactions.

-

Halogen Bonding: The bromine atom on the pyridine ring could participate in halogen bonding interactions (Br···O or Br···N), which would further influence the crystal packing.

-

π-π Stacking: The pyridine rings may engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Caption: Potential intermolecular interactions in the crystal structure.

Data Presentation

The crystallographic data for the determined structure should be presented in a clear and concise manner.

Table 1: Hypothetical Crystallographic Data for 2-(4-Bromopyridin-2-yl)acetic Acid

| Parameter | Value |

| Chemical Formula | C₇H₆BrNO₂ |

| Formula Weight | 216.03 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| β (°) | To be determined |

| Volume (ų) | To be determined |

| Z | 4 |

| Density (calculated) (g/cm³) | To be determined |

| R-factor (%) | To be determined |

| CCDC Deposition No. | To be assigned |

Conclusion

This technical guide has outlined a comprehensive strategy for the synthesis, characterization, and crystal structure determination of 2-(4-Bromopyridin-2-yl)acetic acid. While the definitive crystal structure remains to be elucidated, the protocols and comparative analysis presented here provide a solid foundation for researchers in the field. The determination of this crystal structure will undoubtedly provide valuable insights into the solid-state behavior of this important heterocyclic compound and will be a significant contribution to the fields of crystal engineering and drug development.

References

-

PubChem. 2-(4-Bromopyridin-2-YL)acetic acid. [Link]

-

Kant, R., Kapoor, K., Narayana, B., Sarojini, B. K., & Butcher, R. J. (2012). 2-(2-Bromophenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1704. [Link]

Sources

Theoretical and Computational Analysis of 2-(4-Bromopyridin-2-YL)acetic acid: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive theoretical framework for the investigation of 2-(4-Bromopyridin-2-YL)acetic acid, a pyridine derivative of interest in medicinal chemistry and materials science. While direct experimental studies on this specific molecule are nascent, this document synthesizes established computational methodologies to outline a robust protocol for its complete theoretical characterization. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we present a workflow to elucidate the molecule's structural, vibrational, electronic, and non-linear optical properties. This whitepaper is designed to serve as a self-validating guide for researchers, explaining the causality behind methodological choices and providing a clear pathway for predicting the molecule's behavior and potential applications.

Introduction: The Significance of Pyridine Derivatives

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in drug discovery and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. The subject of this guide, 2-(4-Bromopyridin-2-YL)acetic acid (Molecular Formula: C₇H₆BrNO₂, Molecular Weight: 216.03 g/mol ), combines the pyridine core with a carboxylic acid group and a bromine substituent, suggesting potential for diverse chemical interactions and applications.[1][2]

Theoretical and computational studies provide an invaluable, cost-effective means to predict molecular properties before undertaking extensive experimental synthesis and testing.[3] By employing quantum chemical calculations, we can gain deep insights into molecular geometry, electronic stability, reactivity, and spectroscopic signatures, thereby accelerating the research and development cycle. This guide outlines a comprehensive computational protocol for characterizing 2-(4-Bromopyridin-2-YL)acetic acid, based on methodologies widely validated for similar organic compounds.[4][5][6]

Computational Methodology: A Self-Validating Protocol

The cornerstone of a reliable computational study is the selection of an appropriate theoretical level (method and basis set) that balances accuracy with computational cost. The protocol described herein is grounded in Density Functional Theory (DFT), a workhorse of modern computational chemistry.

Rationale for Method Selection

-

Theory Level (DFT): DFT methods are chosen for their excellent accuracy in predicting the electronic structure and properties of organic molecules.

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected. It incorporates both exchange and correlation effects, offering a robust and widely-used method for calculating molecular structures, vibrational frequencies, and electronic properties.[6][7]

-

Basis Set (6-311++G(d,p)): The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing anions and systems with lone pairs. The (d,p) denotes the addition of polarization functions, which account for the non-spherical nature of electron density in molecules, essential for accurate geometry and frequency calculations.[5]

Step-by-Step Computational Workflow

-

Structure Drawing & Initial Optimization: The 2D structure of 2-(4-Bromopyridin-2-YL)acetic acid is drawn using a molecular editor and converted to a 3D structure. An initial, lower-level optimization may be performed to obtain a reasonable starting geometry.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase using the DFT/B3LYP/6-311++G(d,p) level of theory to locate the global minimum on the potential energy surface.

-

Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These results are used to simulate FT-IR and Raman spectra.

-

Electronic Property Calculations: Using the optimized geometry, further calculations are performed:

-

TD-DFT: Time-Dependent DFT is used to calculate electronic excitation energies and simulate the UV-Vis absorption spectrum.[8]

-

NBO Analysis: Natural Bond Orbital (NBO) analysis is conducted to investigate intramolecular charge transfer, hyperconjugative interactions, and bond strengths.[4][9]

-

FMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's chemical reactivity and kinetic stability.[5]

-

MEP Mapping: A Molecular Electrostatic Potential (MEP) map is generated to identify sites susceptible to electrophilic and nucleophilic attack.

-

-

Non-Linear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated to evaluate the molecule's potential for NLO applications.[7][10]

Diagram 1: Computational Workflow

Caption: The relationship between FMOs and chemical reactivity descriptors.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. The red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the carboxylic oxygen atoms and the pyridine nitrogen. The blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack, likely near the carboxylic hydrogen and the hydrogens on the pyridine ring.

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizability (β) values are of interest for NLO applications. The presence of electron-donating (pyridine ring) and electron-withdrawing (carboxylic acid, bromine) groups can lead to significant intramolecular charge transfer upon excitation, enhancing the NLO response. The calculated β value for this molecule can be compared to standard NLO materials like urea or p-nitroaniline to assess its potential. [10]

Potential Applications and Future Directions

The computational results provide a roadmap for experimental validation and application development.

-

Drug Development: The MEP and FMO analyses can guide the design of derivatives with enhanced biological activity. The molecule could be docked into protein active sites to predict binding affinity and mode of action, similar to studies on other bioactive compounds. [5][11]* Materials Science: A significant calculated hyperpolarizability would suggest that the molecule is a promising candidate for NLO materials used in optoelectronic devices.

Conclusion

This technical guide has outlined a comprehensive and authoritative computational protocol for the characterization of 2-(4-Bromopyridin-2-YL)acetic acid. By employing DFT and TD-DFT methods, researchers can predict its geometric, spectroscopic, electronic, and NLO properties with a high degree of confidence. This theoretical-first approach provides a powerful framework for understanding the molecule's fundamental characteristics, thereby guiding and accelerating its potential development in pharmacology and materials science.

References

-

PubChem. (n.d.). 2-(4-Bromopyridin-2-YL)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Bromopyridin-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

AbacipharmTech. (n.d.). 2-(4-Bromopyridin-2-yl)acetic acid. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). 2-(4-Bromopyridin-2-yl)acetic acid. Retrieved from [Link]

-

ResearchGate. (2018). Molecular structure, vibrational spectra, NMR, UV, NBO, NLO, HOMO-LUMO and molecular docking of 2-(4, 6-dimethyl-1-benzofuran-3-yl) acetic acid (2DBAA): Experimental and theoretical approach. Retrieved from [Link]

-

Al-Gorban, Z. et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC, PubMed Central. Retrieved from [Link]

-

ResearchGate. (2018). Molecular structure, vibrational spectra, NMR, UV, NBO, NLO, HOMO-LUMO and molecular docking of 2-(4, 6-dimethyl-1-benzofuran-3-yl) acetic acid (2DBAA): Experimental and theoretical approach. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Bromo-6-chloropyridin-4-YL)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Szlapa-Kula, A. et al. (2022). Application of TD-DFT Theory to Studying Porphyrinoid-Based Photosensitizers for Photodynamic Therapy: A Review. MDPI. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, crystal structure, antibacterial activity and computational investigations of ethyl-2-(4-[(benzofuran-2-yl)methyl]-3-methyl-6-oxopyridazin-1(6H)-yl) acetate. Retrieved from [Link]

-

Semantic Scholar. (2017). TD-DFT calculations, NBO analysis and electronic absorption spectra of some thiazolo[3,2-a]pyridine derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Hou, Y. et al. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Taylor & Francis Online. Retrieved from [Link]

-